[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol
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Overview
Description
((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol is a complex organic compound characterized by its unique structure, which includes an oxirane ring and an aziridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Moiety: This can be achieved through the reaction of a suitable amine with an epoxide under basic conditions.
Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction, often using peracids such as m-chloroperbenzoic acid.
Final Assembly: The final step involves the coupling of the aziridine and oxirane intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the aziridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted aziridines.
Scientific Research Applications
Chemistry
In chemistry, ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme mechanisms, particularly those involving epoxide hydrolases and aziridine-processing enzymes.
Medicine
In medicinal chemistry, the compound’s potential as a pharmacophore makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol can be used in the production of advanced materials, such as polymers with unique mechanical properties.
Mechanism of Action
The mechanism of action of ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological macromolecules. The aziridine moiety can also participate in similar reactions, potentially leading to the inhibition of enzyme activity or the modification of protein function.
Comparison with Similar Compounds
Similar Compounds
- ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)ethanol
- ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)propane
Uniqueness
The uniqueness of ((2S,3S)-3-(2-(3,3Ddimethylaziridin-2-yl)ethyl)-3-methyloxiran-2-yl)methanol lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
[3-[2-(3,3-dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7(11-9)4-5-10(3)8(6-12)13-10/h7-8,11-12H,4-6H2,1-3H3 |
InChI Key |
OFGHESPAYIRTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1)CCC2(C(O2)CO)C)C |
Origin of Product |
United States |
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